

The Impact of IHVR-19029 on N-linked Glycosylation: A Technical Guide

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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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Abstract

IHVR-19029 is a potent N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that acts as a competitive inhibitor of endoplasmic reticulum (ER) resident α -glucosidases I and II. These enzymes are critical for the initial trimming of glucose residues from nascent N-linked glycans on viral envelope glycoproteins, a crucial step in the calnexin/calreticulin-mediated protein folding and quality control cycle. By inhibiting these host enzymes, **IHVR-19029** disrupts the proper folding, assembly, and subsequent infectivity of a broad spectrum of enveloped viruses. This technical guide provides an in-depth overview of the mechanism of action of **IHVR-19029**, its quantitative effects on viral replication, detailed experimental protocols for assessing its activity, and a visual representation of the relevant biological pathways.

Introduction to N-linked Glycosylation and its Role in Viral Pathogenesis

N-linked glycosylation is a fundamental post-translational modification essential for the proper folding, stability, and function of many eukaryotic proteins. For numerous enveloped viruses, the host cell's N-linked glycosylation machinery is co-opted to ensure the correct conformation of viral envelope glycoproteins. These glycoproteins are often heavily glycosylated and play a pivotal role in viral entry, assembly, and evasion of the host immune system.

The process begins in the endoplasmic reticulum with the en bloc transfer of a preassembled oligosaccharide (Glc₃Man₉GlcNAc₂) to asparagine residues of nascent polypeptide chains. Subsequently, ER α-glucosidases I and II sequentially cleave the terminal glucose residues. This trimming is a critical checkpoint in the calnexin/calreticulin cycle, a quality control mechanism that retains improperly folded glycoproteins within the ER for refolding. Many viral glycoproteins are particularly dependent on this pathway for their maturation.

IHVR-19029: Mechanism of Action

IHVR-19029, a deoxynojirimycin analog, mimics the transition state of the glucose substrate of ER α-glucosidases I and II. Its binding to the active site of these enzymes competitively inhibits their function. This inhibition leads to the accumulation of viral glycoproteins with untrimmed, tri-glucosylated N-linked glycans. These unprocessed glycoproteins are not recognized by the lectin chaperones calnexin and calreticulin, leading to their misfolding, aggregation, and subsequent degradation by the ER-associated degradation (ERAD) pathway. The ultimate consequence is a significant reduction in the production of infectious viral particles.

Quantitative Data: In Vitro Inhibitory and Antiviral Activity of IHVR-19029

The efficacy of **IHVR-19029** has been quantified through various in vitro assays, demonstrating its potent inhibition of ER α-glucosidase I and its broad-spectrum antiviral activity.

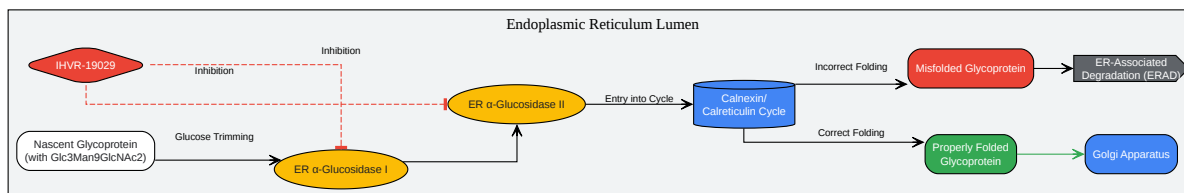
Target	Assay Type	Value	Reference
ER α-glucosidase I	Enzyme Inhibition Assay	IC ₅₀ : 0.48 μM	

Virus	Cell Line	Assay Type	Value	Reference
Bovine Viral Diarrhea Virus (BVDV)	MDBK	Antiviral Assay	EC ₅₀ : 0.25 µM	
Tacaribe Virus (TCRV)	Vero	Antiviral Assay	EC ₅₀ : 0.74 µM	
Dengue Virus (DENV)	HEK293	Antiviral Assay	EC ₅₀ : 1.25 µM	
Ebola Virus (EBOV)	HeLa	Immunofluorescent-based Assay	EC ₅₀ : 16.9 µM	
Yellow Fever Virus (YFV)	HEK293	qRT-PCR	IC ₅₀ : ~15.6 µM (12.5x DENV IC ₅₀)	
Zika Virus (ZIKV)	HEK293	qRT-PCR	IC ₅₀ : ~22 µM (17.6x DENV IC ₅₀)	

Signaling Pathways and Experimental Workflows

N-linked Glycosylation and the Calnexin/Calreticulin Cycle

The following diagram illustrates the initial stages of N-linked glycosylation and the pivotal role of ER α -glucosidases I and II in the calnexin/calreticulin cycle, which is inhibited by **IHVR-19029**.



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Caption: Inhibition of ER α -glucosidases by **IHVR-19029**.

Experimental Workflow: BVDV E2 Glycoprotein Mobility Shift Assay

A key method to demonstrate the intracellular activity of ER glucosidase inhibitors like **IHVR-19029** is a mobility shift assay using the envelope glycoprotein E2 of Bovine Viral Diarrhea Virus (BVDV), a surrogate virus. Inhibition of glucose trimming results in a higher molecular weight form of E2, which can be visualized

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